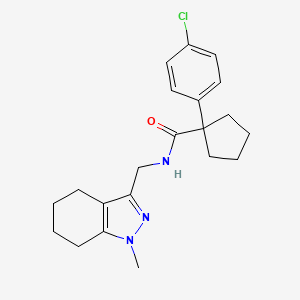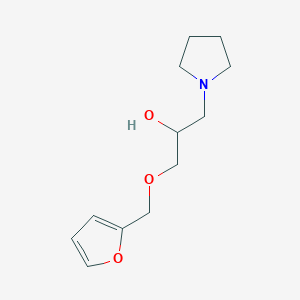![molecular formula C14H15N3OS B2503373 2-(二甲氨基)-6-苯基-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮 CAS No. 380478-29-5](/img/structure/B2503373.png)
2-(二甲氨基)-6-苯基-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
The exact mass of the compound 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
该化合物的稠合嘧啶-噻吩环系统表明其可能具有抗肿瘤活性。研究人员已经探索了其对癌细胞系的影响,特别是抑制细胞增殖和诱导凋亡。 对该化合物的作用机制和针对特定癌症类型的选择性的进一步研究正在进行中 .
激酶抑制
该化合物的嘧啶核心类似于激酶抑制剂。它可能与参与细胞信号传导途径的激酶相互作用,使其成为药物开发的候选者。 初步研究表明其对特定激酶的抑制作用,例如蛋白激酶 B (Akt) 和细胞周期蛋白依赖性激酶 (CDK) .
抗炎潜力
鉴于其与已知抗炎剂的结构相似性,研究人员已经探索了其对炎症途径的影响。它可以调节细胞因子产生,抑制 NF-κB 活化并减少炎症。 在动物模型和临床试验中调查其疗效至关重要 .
神经保护应用
该化合物独特的支架表明其具有神经保护特性。它可以增强神经元存活,减少氧化应激并减轻神经退行性疾病过程。 研究人员正在研究其在阿尔茨海默病、帕金森病和其他神经退行性疾病中的潜力 .
抗病毒活性
计算机模拟研究预测了该化合物与病毒蛋白之间的相互作用,表明其具有抗病毒潜力。研究人员正在探索其对 RNA 病毒(包括流感病毒和冠状病毒)的影响。 实验验证对于确认其疗效至关重要 .
巴瑞替尼类似物
有趣的是,该化合物与巴瑞替尼在结构上具有相似性,巴瑞替尼是 FDA 批准的治疗类风湿性关节炎的药物。巴瑞替尼抑制 Janus 激酶 (JAK) 并已显示出在 COVID-19 治疗中的希望。 研究该化合物作为巴瑞替尼类似物可能会导致新的治疗选择 .
作用机制
Target of Action
Similar compounds have been found to exhibit broad-spectrum antibacterial and antifungal activity .
Mode of Action
It is known that similar compounds interact with various cellular targets to exert their antimicrobial effects .
Biochemical Pathways
It is known that similar compounds can interfere with essential biochemical pathways in bacteria and fungi, leading to their death .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good traditional drug-like properties . .
Result of Action
The compound “2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” has been found to exhibit broad-spectrum antibacterial and reasonable antifungal activity . This suggests that the compound’s action results in the death of a wide range of bacteria and fungi.
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .
Cellular Effects
The effects of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one on cells are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one within cells and tissues are complex processes that involve various transporters or binding proteins . This compound may also affect its localization or accumulation within cells .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles within cells, potentially affecting its activity or function .
属性
IUPAC Name |
2-(dimethylamino)-6-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-17(2)14-15-12(18)10-8-11(19-13(10)16-14)9-6-4-3-5-7-9/h3-8,14,16H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLNSNWFBDELBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)
![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)
![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)





![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)
![N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2503310.png)
![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)
